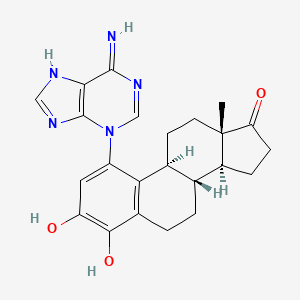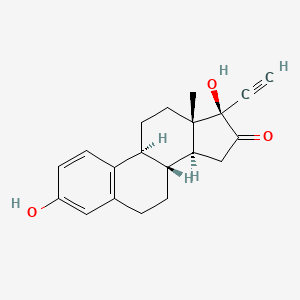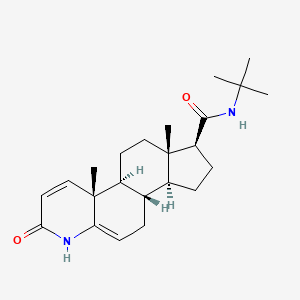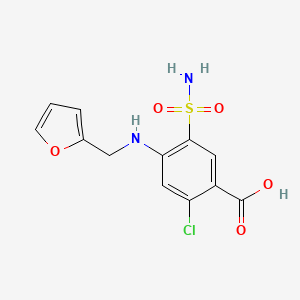![molecular formula C16H17NO5S B602053 Acide 2-[3-carboxy-4-(2-méthylpropoxy)phényl]-4-méthyl-5-thiazolecarboxylique CAS No. 1239233-87-4](/img/structure/B602053.png)
Acide 2-[3-carboxy-4-(2-méthylpropoxy)phényl]-4-méthyl-5-thiazolecarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'impureté d'acide dicarboxylique de fébuxostat est un sous-produit formé lors de la synthèse du fébuxostat, un inhibiteur sélectif non-purique de la xanthine oxydase utilisé principalement pour le traitement de l'hyperuricémie et de la goutte. Cette impureté se caractérise par sa structure chimique, qui comprend un groupe acide carboxylique attaché à la molécule de fébuxostat .
Applications De Recherche Scientifique
Febuxostat dicarboxylic acid impurity has several applications in scientific research:
Chemistry: Used as a reference standard for the identification and quantification of impurities in febuxostat formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential effects on the efficacy and safety of febuxostat as a therapeutic agent.
Industry: Utilized in quality control processes to ensure the purity and safety of febuxostat products
Mécanisme D'action
Target of Action
The primary target of Febuxostat dicarboxylic acid impurity, also known as 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid, is xanthine oxidase (XO) . XO is an enzyme involved in the metabolism of purines, which are key components of DNA and RNA. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid .
Mode of Action
Febuxostat dicarboxylic acid impurity acts as a selective inhibitor of xanthine oxidase . By binding to the molybdenum-pterin center of XO, it inhibits the enzyme’s activity, thereby reducing the production of uric acid . This results in a decrease in serum uric acid levels .
Biochemical Pathways
The inhibition of XO by Febuxostat dicarboxylic acid impurity affects the purine degradation pathway . Normally, XO catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting XO, Febuxostat dicarboxylic acid impurity prevents these conversions, leading to a reduction in uric acid production .
Pharmacokinetics
Febuxostat, the parent compound, has been reported to have an oral availability of about 85%, an apparent oral clearance (cl/f) of 105 ± 34 L/h, and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary result of Febuxostat dicarboxylic acid impurity’s action is a reduction in serum uric acid levels . This can help to manage conditions such as hyperuricemia and gout, where high levels of uric acid can lead to the formation of urate crystals in joints and other tissues, causing inflammation and pain .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'impureté d'acide dicarboxylique de fébuxostat implique généralement la réaction du fébuxostat avec divers réactifs dans des conditions spécifiques. Une méthode courante comprend l'oxydation du fébuxostat à l'aide d'oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène. La réaction est généralement réalisée en milieu acide pour faciliter la formation du groupe acide dicarboxylique .
Méthodes de production industrielle : Dans les milieux industriels, la production de l'impureté d'acide dicarboxylique de fébuxostat est contrôlée pour garantir une formation minimale lors de la synthèse du fébuxostat. Cela est réalisé grâce à des conditions de réaction optimisées, y compris le contrôle de la température, l'ajustement du pH et l'utilisation de catalyseurs spécifiques pour minimiser la formation de sous-produits .
Analyse Des Réactions Chimiques
Types de réactions : L'impureté d'acide dicarboxylique de fébuxostat subit diverses réactions chimiques, notamment :
Oxydation : L'impureté peut être davantage oxydée pour former des dérivés d'acide carboxylique plus complexes.
Réduction : Dans des conditions réductrices, le groupe acide dicarboxylique peut être reconverti en son alcool correspondant.
Substitution : Le groupe acide carboxylique peut participer à des réactions de substitution, formant des esters ou des amides.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Alcools ou amines en présence de catalyseurs tels que l'acide sulfurique ou l'acide chlorhydrique.
Principaux produits formés :
Oxydation : Dérivés d'acide carboxylique supérieurs.
Réduction : Dérivés d'alcool.
Substitution : Dérivés d'ester ou d'amide.
4. Applications de la recherche scientifique
L'impureté d'acide dicarboxylique de fébuxostat a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme étalon de référence pour l'identification et la quantification des impuretés dans les formulations de fébuxostat.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : Investigé pour ses effets potentiels sur l'efficacité et la sécurité du fébuxostat en tant qu'agent thérapeutique.
Industrie : Utilisé dans les processus de contrôle de la qualité pour garantir la pureté et la sécurité des produits de fébuxostat
5. Mécanisme d'action
sa présence peut influencer l'activité globale du fébuxostat en interagissant potentiellement avec la xanthine oxydase ou d'autres cibles moléculaires impliquées dans le métabolisme de l'acide urique .
Composés similaires :
Fébuxostat : Le composé parent, un inhibiteur sélectif non-purique de la xanthine oxydase.
Acyl-β-D-glucuronide de fébuxostat : Un métabolite du fébuxostat.
Impureté d'amide de fébuxostat : Une autre impureté formée lors de la synthèse du fébuxostat
Unicité : L'impureté d'acide dicarboxylique de fébuxostat est unique en raison de sa structure chimique spécifique, qui comprend deux groupes acide carboxylique. Cette caractéristique structurelle la distingue des autres impuretés et métabolites du fébuxostat, qui peuvent avoir des groupes fonctionnels et des propriétés chimiques différents .
Comparaison Avec Des Composés Similaires
Febuxostat: The parent compound, a non-purine selective inhibitor of xanthine oxidase.
Febuxostat acyl-β-D-glucuronide: A metabolite of febuxostat.
Febuxostat amide impurity: Another impurity formed during the synthesis of febuxostat
Uniqueness: Febuxostat dicarboxylic acid impurity is unique due to its specific chemical structure, which includes two carboxylic acid groups. This structural feature distinguishes it from other impurities and metabolites of febuxostat, which may have different functional groups and chemical properties .
Propriétés
IUPAC Name |
2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-8(2)7-22-12-5-4-10(6-11(12)15(18)19)14-17-9(3)13(23-14)16(20)21/h4-6,8H,7H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLTDCYZOTAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that both febuxostat and diacid febuxostat were found to be hepatotoxic. What implications does this have for the use of febuxostat, and are there any potential concerns regarding the presence of diacid febuxostat as an impurity?
A1: The research indicates that both febuxostat, a drug used to treat gout, and its degradation product, diacid febuxostat, exhibited hepatotoxicity in the ADME/Tox studies []. This finding highlights the importance of monitoring liver function in patients taking febuxostat, especially those with pre-existing liver conditions. While the study focuses on identifying and characterizing diacid febuxostat, it doesn't delve into the specific levels of this impurity that might be considered acceptable in pharmaceutical formulations. Further research is needed to determine the toxicological profile of diacid febuxostat in detail and establish safe exposure limits. This emphasizes the importance of robust quality control measures during drug manufacturing to minimize the presence of potentially harmful impurities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












